molecular formula C11H13B B1334070 2-Bromo-3-(3,5-dimethylphenyl)-1-propene CAS No. 842140-37-8

2-Bromo-3-(3,5-dimethylphenyl)-1-propene

Cat. No.: B1334070
CAS No.: 842140-37-8
M. Wt: 225.12 g/mol
InChI Key: BWKPJRJSQAVPIA-UHFFFAOYSA-N
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Description

2-Bromo-3-(3,5-dimethylphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 3,5-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,5-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,5-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3,5-dimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the propene chain can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Addition Reactions: Hydrogen halides (HX) or halogens (X2) in solvents like chloroform or acetic acid are typical reagents.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Addition Reactions: Products include halogenated alkanes or alkenes.

    Oxidation Reactions: Products include epoxides or diols.

Scientific Research Applications

2-Bromo-3-(3,5-dimethylphenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,5-dimethylphenyl)-1-propene involves its interaction with various molecular targets through its reactive bromine atom and double bond. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pathways involved may include alkylation of DNA or proteins, resulting in changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-phenyl-1-propene: Lacks the dimethyl substitution on the phenyl ring.

    3-Bromo-1-phenylpropene: The bromine atom is positioned differently on the propene chain.

    2-Bromo-3-(4-methylphenyl)-1-propene: Has a single methyl substitution on the phenyl ring.

Uniqueness

2-Bromo-3-(3,5-dimethylphenyl)-1-propene is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKPJRJSQAVPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373651
Record name 2-Bromo-3-(3,5-dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-37-8
Record name 2-Bromo-3-(3,5-dimethylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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